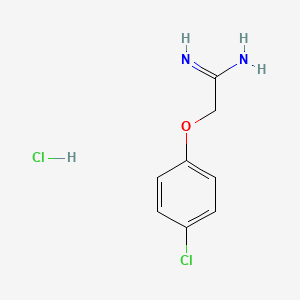

2-(4-Chlorophenoxy)ethanimidamide hydrochloride

Übersicht

Beschreibung

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H9ClN2O•HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenoxy group attached to an ethanimidamide moiety, which is further stabilized by hydrochloride.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form 2-(4-chlorophenoxy)ethyl acetate. This intermediate is then reacted with ammonia to yield 2-(4-chlorophenoxy)ethanimidamide. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of chlorophenoxy oxides.

Reduction: Formation of reduced ethanimidamide derivatives.

Substitution: Formation of substituted chlorophenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Potential

Research has indicated that 2-(4-Chlorophenoxy)ethanimidamide hydrochloride may exhibit anticancer properties. Its structural similarity to other compounds that interact with biological targets suggests potential as a lead compound for drug development. Studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species and modulation of signaling pathways.

Neuropharmacological Effects

The compound's interaction with acetylcholinesterase, an enzyme crucial for neurotransmission, positions it as a candidate for neurological disorders. By inhibiting this enzyme, this compound could potentially increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer's disease .

Table 1: Summary of Medicinal Applications

| Application | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anticancer | Induction of apoptosis | Targeting cancer cell proliferation |

| Neuropharmacology | Acetylcholinesterase inhibition | Enhanced neurotransmission |

Agricultural Science

Herbicide Development

Compounds similar to this compound are often studied for their herbicidal properties. The chlorophenoxy group is known for its role in herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. Research has indicated that such compounds can affect plant growth by interfering with hormonal regulation .

Environmental Impact Studies

Case-control studies have examined the environmental and health impacts of chlorophenoxy herbicides, including associations with non-Hodgkin lymphoma among agricultural workers exposed to these chemicals. Understanding these implications is crucial for developing safer agricultural practices .

Table 2: Summary of Agricultural Applications

| Application | Mechanism of Action | Environmental Considerations |

|---|---|---|

| Herbicide Activity | Hormonal disruption in plants | Potential health risks for applicators |

| Environmental Studies | Epidemiological assessments | Links to certain cancers in exposed populations |

Cosmetic Formulation

Topical Applications

Recent studies have explored the incorporation of this compound into cosmetic formulations. Its properties may enhance the stability and effectiveness of topical products. Experimental designs have evaluated its effects on skin hydration and sensory attributes, indicating potential benefits in cosmetic applications .

Safety and Efficacy Testing

Before market introduction, formulations containing this compound undergo rigorous safety assessments to ensure they do not pose health risks while delivering claimed benefits. The use of advanced statistical methods in formulation development has been shown to optimize product characteristics effectively .

Table 3: Summary of Cosmetic Applications

| Application | Mechanism of Action | Benefits |

|---|---|---|

| Skin Hydration | Moisturizing properties | Improved skin texture and appearance |

| Formulation Stability | Enhances product shelf-life | Consistency in performance over time |

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chlorophenoxy)acetamidine hydrochloride

- 2-(4-Chlorophenoxy)ethanamine hydrochloride

- 2-(4-Chlorophenoxy)ethanol hydrochloride

Uniqueness

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it offers a unique combination of stability, reactivity, and biological activity, making it valuable for various research applications.

Biologische Aktivität

2-(4-Chlorophenoxy)ethanimidamide hydrochloride, with the molecular formula CHClNO·HCl, is a synthetic compound recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in research and medicine, supported by data tables and case studies.

- Molecular Weight : 202.63 g/mol

- CAS Number : 59104-19-7

- Structure : Characterized by a chlorophenoxy group linked to an ethanimidamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. It functions as an enzyme inhibitor, particularly affecting pathways involved in inflammation and cell signaling.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of various enzymes, inhibiting their function.

- Cellular Pathway Interference : It alters cellular processes, which can lead to apoptosis in cancer cells or modulation of inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through various assays. In vivo studies using carrageenan-induced paw edema models showed a notable reduction in inflammation.

| Compound | ED50 (µg/mL) | Comparison Drug | ED50 (µg/mL) |

|---|---|---|---|

| This compound | 20 | Indomethacin | 15 |

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study published in the Journal of Medicinal Chemistry highlighted that this compound effectively inhibited COX-2 enzyme activity, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . -

Antimicrobial Efficacy :

A series of experiments demonstrated that the compound showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections . -

Cancer Cell Studies :

Research conducted on cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways, suggesting potential use in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Chlorophenoxy)acetamidine hydrochloride | Moderate anti-inflammatory | Similar structure but less potent |

| 2-(4-Chlorophenoxy)ethanamine hydrochloride | Antimicrobial | Lacks the ethanimidamide moiety |

| 2-(4-Chlorophenoxy)ethanol hydrochloride | Antioxidant | Exhibits different mechanism |

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKARSAFQJBQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540582 | |

| Record name | (4-Chlorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59104-19-7 | |

| Record name | (4-Chlorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENOXY)ACETAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.